5-Bromo-2-chloro-4-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

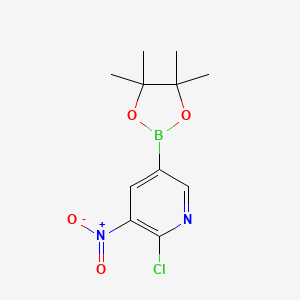

5-Bromo-2-chloro-4-fluoropyridine is a chemical compound with the CAS Number: 1211580-49-2 . It has a molecular weight of 210.43 and its IUPAC name is 5-bromo-2-chloro-4-fluoropyridine . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-4-fluoropyridine is 1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This indicates that the compound consists of a pyridine ring with bromine, chlorine, and fluorine substituents.Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-fluoropyridine is a solid at room temperature . It has a molecular weight of 210.43 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Organic Synthesis

“5-Bromo-2-chloro-4-fluoropyridine” is a useful intermediate for pharmaceutical and organic synthesis . It plays a crucial role in the formation of complex organic compounds.

Preparation of Amino-2-chloropyridine

This compound may be used in the preparation of Amino-2-chloropyridine via a palladium-catalyzed amination . This reaction is significant in the field of medicinal chemistry where Amino-2-chloropyridine is used as a building block in the synthesis of various pharmaceutical drugs.

Halogen-Exchange Reaction

“5-Bromo-2-chloro-4-fluoropyridine” can undergo a halogen-exchange reaction using anhydrous potassium fluoride to produce 5-Bromo-2-fluoropyridine . This reaction is important in the field of synthetic chemistry.

Suzuki Coupling Reaction

This compound can be used in the Suzuki coupling reaction with 2,5-dimethoxyphenylboronic acid to produce 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine . The Suzuki coupling is a powerful tool in organic synthesis for creating carbon-carbon bonds.

Synthesis of Herbicides and Insecticides

Fluorinated pyridines, such as “5-Bromo-2-chloro-4-fluoropyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides . The presence of fluorine often improves the biological activity of these compounds.

Palladium-Catalyzed Homo-Coupling Reaction

“5-Bromo-2-chloro-4-fluoropyridine” can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . Biaryls are a class of compounds which have a wide range of applications in pharmaceuticals and organic materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These interactions result in changes to the targets, which can affect their function and downstream effects.

Biochemical Pathways

The compound affects various biochemical pathways. For example, it can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds. Additionally, the compound can participate in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

The presence of fluorine in the compound may contribute to its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals and have been associated with improved physical, biological, and environmental properties .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, when used as a scaffold for Neuropeptide Y Receptor Y5 Inhibitors, it can affect neuropeptide signaling. When used in SARS-CoV-2 Major Protease Inhibitors, it can inhibit viral replication. And when used in Indoleamine-2,3-Dioxygenase-1 Inhibitors, it can modulate immune response .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity can be affected by temperature, as seen in the fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C . Additionally, the compound’s efficacy can be influenced by the presence of other substances, such as palladium catalysts in the homo-coupling reaction .

Propiedades

IUPAC Name |

5-bromo-2-chloro-4-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOUCYWEAFGESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B566969.png)

![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)